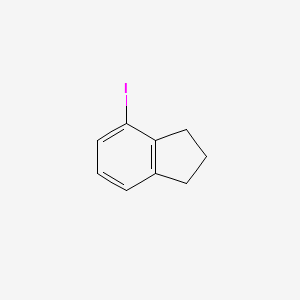4-Iodo-2,3-dihydro-1H-indene
CAS No.: 1285718-21-9
Cat. No.: VC3288879
Molecular Formula: C9H9I
Molecular Weight: 244.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1285718-21-9 |
|---|---|
| Molecular Formula | C9H9I |
| Molecular Weight | 244.07 g/mol |
| IUPAC Name | 4-iodo-2,3-dihydro-1H-indene |
| Standard InChI | InChI=1S/C9H9I/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2 |
| Standard InChI Key | MSVHXIIGNMLZCM-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)C(=CC=C2)I |
| Canonical SMILES | C1CC2=C(C1)C(=CC=C2)I |
Introduction
| Property | Value |
|---|---|
| CAS Number | 1285718-21-9 |
| Molecular Formula | C₉H₉I |
| Molecular Weight | ~244 g/mol |
| Exact Mass | 243.97500 |
| Physical State | Presumed solid at room temperature |
| LogP | Similar compounds suggest ~2.6 |
As with many organoiodine compounds, 4-Iodo-2,3-dihydro-1H-indene likely exhibits limited water solubility but good solubility in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.
Chemical Reactivity
The presence of the iodine atom at the 4-position of the indene skeleton confers specific reactivity patterns that make 4-Iodo-2,3-dihydro-1H-indene particularly valuable in organic synthesis.
Key Reaction Pathways
Based on the chemistry of related aryl iodides, 4-Iodo-2,3-dihydro-1H-indene can potentially participate in several important reaction types:
-
Cross-coupling reactions: The carbon-iodine bond can serve as an excellent handle for palladium-catalyzed transformations including Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions.
-
Nucleophilic aromatic substitution: While typically less reactive than fluorinated or nitrated arenes toward direct nucleophilic substitution, the iodine can be displaced under appropriate conditions.
-
Metal-halogen exchange: Treatment with strong organolithium reagents or Grignard reagents can generate organometallic intermediates that can be trapped with various electrophiles.
-
Radical reactions: The carbon-iodine bond can undergo homolytic cleavage under appropriate conditions, enabling radical-based transformations.
Synthetic Applications
The unique reactivity of 4-Iodo-2,3-dihydro-1H-indene makes it valuable in several contexts:
-
As a building block for the synthesis of more complex indene derivatives
-
In the preparation of potential pharmaceutical intermediates
-
For the construction of extended π-conjugated systems in materials science applications
-
In the synthesis of ligands for transition metal catalysis
Comparison with Structural Analogs
Several structural analogs of 4-Iodo-2,3-dihydro-1H-indene have been identified, each with distinct properties and applications.
Isomeric Relationships
2-Iodo-2,3-dihydro-1H-indene (CAS: 24329-96-2) represents a positional isomer with the iodine atom located on the five-membered ring rather than the benzene portion. This structural difference significantly impacts the compound's reactivity profile.
The key distinctions include:
-
Different steric environment around the iodine atom
-
Altered electronic properties due to the different position in the conjugated system
-
Potentially different stability profile
Functionalized Derivatives
Several functionalized derivatives of 4-iodo-2,3-dihydro-1H-indene have been documented, including:
-
4-Iodo-2,3-dihydro-1H-indene-5-carboxylic acid, which contains an additional carboxylic acid group that substantially modifies solubility and chemical behavior.
-
1-Azido-4-iodo-2,3-dihydro-1H-indene, which incorporates both iodine and azido functional groups, enabling orthogonal reactivity patterns valuable in complex synthetic sequences.
These derivatives expand the utility of the basic scaffold for diverse applications in synthetic chemistry.
Research Applications
Current research involving 4-Iodo-2,3-dihydro-1H-indene spans several domains in chemistry and materials science.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly valuable for:
-
Constructing complex molecular architectures through selective carbon-carbon bond formation
-
Enabling late-stage functionalization of indene-based structures
-
Facilitating diversity-oriented synthesis approaches
Materials Science
The indene framework has found applications in materials science, particularly in the development of:
-
Functional polymers
-
Liquid crystalline materials
-
Optoelectronic components
The iodinated variant offers additional opportunities for cross-coupling chemistry, potentially enabling the construction of extended conjugated systems with tailored electronic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume